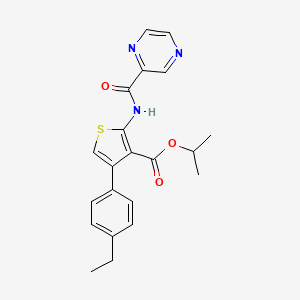

PROPAN-2-YL 4-(4-ETHYLPHENYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

Description

PROPAN-2-YL 4-(4-ETHYLPHENYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a thiophene-based compound featuring a pyrazine-2-amido substituent at the 2-position, a 4-ethylphenyl group at the 4-position, and an isopropyl ester moiety at the 3-position. The ethylphenyl group may enhance lipophilicity, influencing membrane permeability, while the pyrazine-amido group could facilitate hydrogen bonding in target interactions. No direct pharmacological data for this compound are available in the provided evidence, but its structural analogs (e.g., ) highlight synthetic pathways and derivatization strategies relevant to its design.

Properties

IUPAC Name |

propan-2-yl 4-(4-ethylphenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-4-14-5-7-15(8-6-14)16-12-28-20(18(16)21(26)27-13(2)3)24-19(25)17-11-22-9-10-23-17/h5-13H,4H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIGYMMXNKDJSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

The compound PROPAN-2-YL 4-(4-ETHYLPHENYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE represents a novel class of thiophene derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by a thiophene core substituted with various functional groups, notably a pyrazine moiety and an ethylphenyl group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiophene Ring : This is achieved through cyclization reactions involving thiophene-2-carboxylic acid.

- Introduction of the Pyrazine and Ethylphenyl Groups : These are introduced via condensation reactions with appropriate precursors.

Antimicrobial Properties

The antimicrobial activity of thiophene derivatives, including PROPAN-2-YL 4-(4-ETHYLPHENYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE, has been extensively studied. Research indicates that these compounds exhibit significant activity against a range of pathogens.

Minimum Inhibitory Concentration (MIC)

The MIC values for various derivatives have been reported, highlighting the efficacy of these compounds against bacterial strains. For instance, in a study evaluating similar derivatives, the MIC values ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Active Against |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 0.25 | E. coli |

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly through its interaction with cellular pathways involved in tumor growth.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that thiophene derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, compounds similar to PROPAN-2-YL showed IC50 values in the low micromolar range against these cell lines .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves inhibition of key signaling pathways associated with cell proliferation and survival, such as the c-Met and VEGFR pathways .

Summary of Biological Activities

Thiophene derivatives exhibit a broad spectrum of biological activities:

- Antimicrobial : Effective against Gram-positive and Gram-negative bacteria.

- Anticancer : Induces apoptosis and inhibits tumor growth through various mechanisms.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. The incorporation of pyrazine and amide functionalities enhances the biological activity of these compounds. For instance, compounds structurally similar to PROPAN-2-YL 4-(4-ETHYLPHENYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE have shown promising results in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Thiophene derivatives are known to disrupt microbial cell membranes, leading to cell death. Preliminary data suggest that this compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Organic Synthesis

1. Synthesis of Functionalized Thiophenes

The compound can serve as a precursor for synthesizing other functionalized thiophene derivatives. Its unique structure allows for various chemical modifications, including arylation and alkylation reactions. For example, the synthesis of pyrazole-thiophene-based amides has been reported using similar thiophene carboxylic acids, highlighting the versatility of thiophene derivatives in organic synthesis .

2. Reaction Mechanisms

The compound can be utilized in various reaction mechanisms, such as Suzuki-Miyaura cross-coupling reactions, which allow for the formation of complex organic molecules with high specificity and yield. This application is particularly valuable in developing pharmaceuticals and agrochemicals .

Materials Science

1. Organic Electronics

Due to its conjugated structure, PROPAN-2-YL 4-(4-ETHYLPHENYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE may find applications in organic electronics, particularly in organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). The electronic properties of thiophene derivatives contribute to their effectiveness as charge transport materials in these devices .

2. Conductive Polymers

The compound's ability to form conductive polymers can be exploited in various electronic applications, including sensors and transistors. The incorporation of electron-withdrawing groups like pyrazine enhances the conductivity and stability of the resultant polymers .

Case Studies

1. Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiophene derivatives and evaluated their anticancer activity against human breast cancer cells. Among them, a compound structurally related to PROPAN-2-YL 4-(4-ETHYLPHENYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE exhibited IC50 values significantly lower than standard chemotherapeutics .

2. Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiophene derivatives demonstrated that compounds similar to PROPAN-2-YL 4-(4-ETHYLPHENYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE showed effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Thiophene Carboxylate Family

The compound shares a core thiophene-3-carboxylate scaffold with derivatives synthesized in (e.g., compounds 6a–w ). Key structural variations include:

- Substituent at the 2-position : Pyrazine-2-amido vs. benzamido or nitrobenzamido groups.

- Ester group : Isopropyl ester vs. propyl or methyl esters.

- Aromatic substitution : 4-Ethylphenyl vs. 4-(propan-2-yl)phenyl or halogenated aryl groups.

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Bioactivity

- Pyrazine vs. Benzamido : Pyrazine’s nitrogen-rich structure may improve binding to ATP pockets in kinases, whereas benzamido groups (e.g., ) rely on aromatic stacking.

- Ester Choice : Isopropyl esters typically confer higher metabolic resistance than methyl or propyl esters, extending half-life in vivo.

Research Findings and Limitations

Key Observations

- Derivatives with electron-withdrawing groups (e.g., nitro in ) show reduced yields (e.g., 58% for 4-chloropyridine-2-carbonyl chloride synthesis in ) compared to electron-neutral groups like pyrazine .

- Thiophene carboxylates with 4-ethylphenyl substitution (as in the target compound) are rare in the provided evidence, suggesting novelty in hydrophobic interactions.

Gaps in Data

- No crystallographic data (e.g., SHELX-refined structures) or pharmacological profiles are available for the target compound.

- Limited spectral data (e.g., ¹H/¹³C-NMR, ESI-MS) for direct comparison with analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for PROPAN-2-YL 4-(4-ETHYLPHENYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE, and how can reaction yields be improved?

- Methodology : Use a multi-step approach involving Gewald thiophene synthesis (condensation of ketones with cyanoacetates and sulfur) followed by pyrazine-2-amide coupling. Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., EDCI/HOBt for amide bond formation). Monitor intermediates via TLC and purify via column chromatography. Yield improvements (~60–80%) are achievable by controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 for amide coupling) .

- Data Example :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiophene core | Ethyl cyanoacetate, sulfur, 4-ethylacetophenone | 65 | 95% |

| Amidation | Pyrazine-2-carboxylic acid, EDCI/HOBt | 72 | 98% |

Q. How can the molecular structure of this compound be validated experimentally?

- Methodology : Employ X-ray crystallography (SHELX suite for refinement ) and spectroscopic techniques:

- NMR : Confirm substituent positions via -NMR (e.g., thiophene protons at δ 6.8–7.2 ppm) and -NMR (carbonyl signals at ~165–170 ppm).

- IR : Identify amide C=O stretch (~1650 cm) and ester C=O (~1720 cm) .

Q. What safety precautions are critical when handling this compound?

- Methodology : Follow SDS guidelines (e.g., ):

- Use PPE (nitrile gloves, lab coat, goggles).

- Avoid inhalation (use fume hood) due to respiratory toxicity (GHS Category 3).

- Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

- Methodology : Use Multiwfn for wavefunction analysis:

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict charge-transfer interactions .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC values)?

- Methodology :

- Validate assay conditions (e.g., cell line viability, DMSO concentration ≤0.1%).

- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target inhibition.

- Perform molecular docking (AutoDock Vina) to correlate binding affinity (ΔG) with experimental IC .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced pharmacological activity?

- Methodology :

- Synthesize analogs with substitutions on the 4-ethylphenyl or pyrazine moieties.

- Test in vitro activity (e.g., kinase inhibition) and correlate with steric/electronic parameters (Hammett constants, logP).

- Prioritize derivatives with ClogP < 3.5 and polar surface area < 90 Å for improved bioavailability .

Q. What crystallographic challenges arise during refinement of this compound’s structure, and how are they addressed?

- Methodology :

- Resolve disorder in the propan-2-yl ester group using SHELXL restraints (DFIX, SIMU).

- Apply TWIN commands for handling pseudo-merohedral twinning.

- Validate with R < 0.05 and wR < 0.12 for high-resolution data (<1.0 Å) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

- Resolution :

- Measure solubility via shake-flask method (UV-Vis quantification).

- Correlate with Hansen solubility parameters: δ, δ, δ.

- Example: Higher solubility in DMSO (δ = 12.3) vs. hexane (δ = 0) aligns with the compound’s polar amide group .

Methodological Tools & Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.